molecular formula C7H13ClN4 B2710607 4-azidobicyclo[2.2.1]heptan-1-aminehydrochloride CAS No. 2260933-11-5

4-azidobicyclo[2.2.1]heptan-1-aminehydrochloride

Cat. No.: B2710607
CAS No.: 2260933-11-5
M. Wt: 188.66
InChI Key: JDCIGOKTFUDPHX-UHFFFAOYSA-N
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Description

4-azidobicyclo[221]heptan-1-aminehydrochloride is a chemical compound with a unique bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-azidobicyclo[2.2.1]heptan-1-aminehydrochloride typically involves the azidation of a bicyclic amine precursor. One common method includes the palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes, which efficiently produces oxygenated 2-azabicyclo[2.2.1]heptanes . The reaction proceeds with a broad array of substrates, allowing for the functionalization of the bicyclic structure.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

4-azidobicyclo[2.2.1]heptan-1-aminehydrochloride can undergo various chemical reactions, including:

    Substitution Reactions: The azido group can be replaced by other functional groups under suitable conditions.

    Reduction Reactions: The azido group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.

    Oxidation Reactions: The compound can be oxidized to introduce oxygen-containing functional groups.

Common Reagents and Conditions

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used.

    Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or lithium aluminum hydride.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

Major Products

    Substitution: Various substituted bicyclic amines.

    Reduction: Bicyclic amines.

    Oxidation: Oxygenated bicyclic compounds.

Scientific Research Applications

4-azidobicyclo[2.2.1]heptan-1-aminehydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis to create complex molecules.

    Medicine: Investigated for its potential use in drug discovery and development.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 4-azidobicyclo[2.2.1]heptan-1-aminehydrochloride involves its ability to participate in various chemical reactions due to the presence of the azido group. The azido group can undergo click chemistry reactions, forming stable triazole linkages with alkynes. This property makes it valuable in bioconjugation and material science applications.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-azidobicyclo[2.2.1]heptan-1-aminehydrochloride is unique due to the presence of the azido group, which imparts distinct reactivity and allows for specific applications in click chemistry and bioconjugation. This sets it apart from other similar bicyclic amines that may lack this functional group.

Properties

IUPAC Name

4-azidobicyclo[2.2.1]heptan-1-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N4.ClH/c8-6-1-3-7(5-6,4-2-6)10-11-9;/h1-5,8H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDCIGOKTFUDPHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCC1(C2)N)N=[N+]=[N-].Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13ClN4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2260933-11-5
Record name 4-azidobicyclo[2.2.1]heptan-1-amine hydrochloride
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